molecular formula C13H21NO4 B1404323 2-((Tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid CAS No. 1823863-92-8

2-((Tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid

Cat. No. B1404323
M. Wt: 255.31 g/mol
InChI Key: ZKKOIGGBKLNBKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-((Tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid” is a research chemical with the CAS Number: 1823863-92-8 . It has a molecular weight of 255.31 and its molecular formula is C13H21NO4 . It is a solid substance that is used for organic synthesis and other chemical processes .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H21NO4/c1-11(2,3)18-10(17)14-13(9(15)16)7-12(8-13)5-4-6-12/h4-8H2,1-3H3,(H,14,17)(H,15,16) . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The storage temperature is 2-8°C . The compound’s exact mass is 255.14705815 and it has a topological polar surface area of 75.6Ų .

Scientific Research Applications

Synthesis of Amino Acid Analogs

  • The synthesis of 2-azaspiro[3.3]heptane-derived amino acids, which includes 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and 2-azaspiro[3.3]heptane-6-carboxylic acid, has been achieved. These compounds add to the family of sterically constrained amino acids used in chemistry, biochemistry, and drug design (Radchenko, Grygorenko, & Komarov, 2010).

Design of Glutamic Acid Analogs

  • A library of glutamic acid analogs based on the spiro[3.3]heptane skeleton has been developed. The structural design allows these analogs to probe topologies of different glutamate receptors (Radchenko, Grygorenko, & Komarov, 2008).

Development of Fluorinated Compounds

  • New fluorinated compounds based on the spiro[3.3]heptane motif have been synthesized. These compounds, with their unique three-dimensional shape and fluorine substitution pattern, are of interest in medicinal chemistry (Chernykh et al., 2016).

Production of Stereoisomers

  • The synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid has been achieved, offering a route to these unnatural amino acids (Bakonyi et al., 2013).

Synthesis of Conformationally Restricted Amino Acids

  • Novel 1-aminospiro[2.3]hexane-1,5-dicarboxylic and 1-ammo-5-(ammomethyl)spiro[2.3]hexane-1-carboxylic acids, which are conformationally rigid analogues of glutamic acid and lysine, were synthesized from 3-methylidenecyclobutanecarbonitrile (Yashin et al., 2019).

Safety And Hazards

The compound has several hazard statements: H302 (Harmful if swallowed), H315, H319, H335 . Precautionary statements include P261, P280, P301+P312, P302+P352, P305+P351+P338 .

properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-11(2,3)18-10(17)14-13(9(15)16)7-12(8-13)5-4-6-12/h4-8H2,1-3H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKKOIGGBKLNBKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC2(C1)CCC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((Tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid

CAS RN

1823863-92-8
Record name 2-{[(tert-butoxy)carbonyl]amino}spiro[3.3]heptane-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((Tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid
Reactant of Route 2
2-((Tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid
Reactant of Route 3
2-((Tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid
Reactant of Route 4
2-((Tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid
Reactant of Route 5
2-((Tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid
Reactant of Route 6
2-((Tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid

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